Sedoheptulose 7-phosphate

Catalog No.
S597017
CAS No.
2646-35-7
M.F
C7H15O10P
M. Wt
290.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sedoheptulose 7-phosphate

CAS Number

2646-35-7

Product Name

Sedoheptulose 7-phosphate

IUPAC Name

[(2R,3R,4R,5S)-2,3,4,5,7-pentahydroxy-6-oxoheptyl] dihydrogen phosphate

Molecular Formula

C7H15O10P

Molecular Weight

290.16 g/mol

InChI

InChI=1S/C7H15O10P/c8-1-3(9)5(11)7(13)6(12)4(10)2-17-18(14,15)16/h4-8,10-13H,1-2H2,(H2,14,15,16)/t4-,5-,6-,7+/m1/s1

InChI Key

JDTUMPKOJBQPKX-GBNDHIKLSA-N

SMILES

C(C(C(C(C(C(=O)CO)O)O)O)O)OP(=O)(O)O

Synonyms

heptulose-7-phosphate, sedoheptulose 7-phosphate

Canonical SMILES

C(C(C(C(C(C(=O)CO)O)O)O)O)OP(=O)(O)O

Isomeric SMILES

C([C@H]([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O)OP(=O)(O)O

Role in the Pentose Phosphate Pathway

S7P is formed from other sugar phosphates through the action of the enzyme transketolase in the PPP . Subsequently, it serves as a substrate for transaldolase, another key enzyme in the pathway . This intricate pathway generates not only ribose-5-phosphate, a precursor for nucleotide and nucleic acid biosynthesis, but also NADPH, a crucial reducing agent employed in numerous cellular processes, including:

  • Fatty acid synthesis: NADPH is essential for the reduction reactions involved in fatty acid biosynthesis .
  • Antioxidant defense: NADPH plays a critical role in the regeneration of reduced glutathione (GSH), a vital antioxidant that protects cells from oxidative stress .
  • Steroidogenesis: The synthesis of steroid hormones like cholesterol also utilizes NADPH as a reducing agent .

S7P as a Potential Biomarker

Given its pivotal role in the PPP and its association with NADPH generation, S7P holds promise as a potential biomarker for various medical conditions. Researchers are exploring the potential of S7P levels as indicators for:

  • Cancer: Altered PPP activity and S7P levels have been observed in certain cancers . Understanding the link between S7P and cancer development and progression could pave the way for novel diagnostic and therapeutic strategies.
  • Neurodegenerative diseases: Studies suggest potential connections between S7P metabolism and neurodegenerative diseases like Alzheimer's and Parkinson's . Investigating these connections could offer insights into disease mechanisms and potential therapeutic targets.

While research in these areas is ongoing, the potential of S7P as a biomarker requires further investigation and validation.

S7P in Metabolic Engineering

Understanding the regulation and manipulation of S7P levels within the PPP holds significance in the field of metabolic engineering. This field aims to modify metabolic pathways for various purposes, including the production of valuable bioproducts. Researchers are exploring strategies to:

  • Enhance the production of desired metabolites: By manipulating S7P levels and PPP activity, researchers aim to improve the production of specific metabolites, such as nucleotides or specific amino acids, for industrial or pharmaceutical applications .
  • Engineer microbial strains for improved functionality: Modifying S7P metabolism in microorganisms could lead to the development of strains with enhanced capabilities, such as increased tolerance to stress or improved production of biofuels .

D-Sedoheptulose 7-phosphate is a ketoheptose phosphate with the molecular formula C7H15O10PC_7H_{15}O_{10}P and a molecular weight of approximately 290.161 g/mol. It is primarily recognized as an intermediate in the pentose phosphate pathway, a crucial metabolic pathway that generates NADPH and ribose-5-phosphate, essential for nucleic acid synthesis and cellular redox balance. D-Sedoheptulose 7-phosphate is formed through the action of transketolase and is subsequently converted by transaldolase into other metabolites .

Within the PPP, S7P acts as a metabolic branchpoint. It can either be utilized for ribose synthesis or channeled towards generating NADPH through further enzymatic conversions []. The specific pathway taken depends on the cell's current metabolic needs.

  • Ribose synthesis: S7P is converted to ribose-5-phosphate through a series of enzymatic steps, ultimately providing the sugar backbone for nucleotide and nucleic acid production.
  • NADPH generation: S7P can be isomerized to form ribulose-5-phosphate, which then enters a series of reactions within the PPP to generate NADPH, a crucial reducing agent for various cellular processes [].

  • Formation: It is synthesized from sedoheptulose and adenosine triphosphate (ATP) via the enzyme sedoheptulokinase, producing adenosine diphosphate (ADP) alongside D-sedoheptulose 7-phosphate .
  • Degradation: The compound can be acted upon by transaldolase, which catalyzes its conversion into other sugars, playing a pivotal role in carbohydrate metabolism .
  • Interconversion: D-Sedoheptulose 7-phosphate can also be transformed into D-glycero-D-manno-heptose 7-phosphate through the action of isomerases, further diversifying its metabolic roles .

D-Sedoheptulose 7-phosphate is integral to various biological processes:

  • Nucleotide Synthesis: It contributes to the formation of ribose residues necessary for nucleotide and nucleic acid biosynthesis, which are vital for cellular functions and replication .
  • Redox Reactions: The compound plays a significant role in generating NADPH, which is crucial for reductive biosynthesis and managing oxidative stress within cells .
  • Metabolic Disorders: Elevated levels of D-sedoheptulose 7-phosphate have been observed in individuals with transaldolase deficiencies, highlighting its importance in metabolic health .

The synthesis of D-sedoheptulose 7-phosphate can be accomplished through enzymatic pathways:

  • Enzymatic Synthesis: Using sedoheptulose and ATP, the enzyme sedoheptulokinase catalyzes the formation of D-sedoheptulose 7-phosphate .
  • Hydrolysis Reaction: Sedoheptulose 1,7-bisphosphate can also be hydrolyzed by sedoheptulose-bisphosphatase to yield D-sedoheptulose 7-phosphate and inorganic phosphate .

D-Sedoheptulose 7-phosphate has several applications in research and biotechnology:

  • Metabolic Studies: It serves as a critical marker in studies investigating the pentose phosphate pathway and its implications in various metabolic disorders.
  • Biochemical Research: Due to its role in nucleotide synthesis, it is utilized in research focused on genetic material replication and repair mechanisms.
  • Potential Therapeutics: Understanding its metabolic pathways may lead to therapeutic interventions for conditions related to metabolic dysregulation.

D-Sedoheptulose 7-phosphate shares structural and functional similarities with several other compounds. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
SedoheptuloseC₇H₁₄O₇A precursor to D-sedoheptulose 7-phosphate; involved in carbohydrate metabolism.
3-Deoxy-D-arabino-heptulosonic acid 7-phosphateC₇H₁₃O₇PAn intermediate in shikimic acid biosynthesis; structurally similar but functions primarily in aromatic amino acid synthesis.
D-Glycero-D-manno-heptose 7-phosphateC₇H₁₅O₈PAn isomer of D-sedoheptulose 7-phosphate; involved in lipopolysaccharide biosynthesis.

Uniqueness of D-Sedoheptulose 7-Phosphate

D-sedoheptulose 7-phosphate's unique role as an intermediate specifically within the pentose phosphate pathway distinguishes it from other heptose phosphates. Its dual function in both generating NADPH and contributing to nucleotide synthesis underscores its significance in cellular metabolism. Moreover, its involvement in specific metabolic disorders highlights its potential as a biomarker for certain genetic conditions.

Sedoheptulose 7-phosphate is a ketoheptose phosphate consisting of sedoheptulose with a phosphate group at the 7-position, serving as an intermediate metabolite in the pentose phosphate pathway [1]. The molecular formula of sedoheptulose 7-phosphate is C7H15O10P with an average molecular weight of 290.16 g/mol and a monoisotopic molecular weight of 290.04028367 Da [4]. This compound possesses a complex molecular structure characterized by multiple stereogenic centers that define its three-dimensional configuration and biological activity [3].

The stereochemical configuration of sedoheptulose 7-phosphate follows the D-altro configuration with (2R,3R,4R,5S) stereochemistry [4]. The molecule contains four defined atom stereocenters, which are critical determinants of its biological function and reactivity in enzymatic systems [1] [3]. The IUPAC name of this compound is [(2R,3R,4R,5S)-2,3,4,5,7-pentahydroxy-6-oxoheptyl] dihydrogen phosphate, reflecting its complex stereochemical arrangement [4].

Sedoheptulose 7-phosphate exhibits significant polarity due to its multiple hydroxyl groups and phosphate moiety, resulting in a topological polar surface area of approximately 185 Ų [4]. The molecule contains seven hydrogen bond donors and ten hydrogen bond acceptors, contributing to its high water solubility and ability to form extensive hydrogen bonding networks in aqueous environments [4] [1]. These properties are essential for its role in metabolic pathways and interactions with enzymes.

The structural features of sedoheptulose 7-phosphate can be summarized in the following table:

PropertyValue
Molecular FormulaC7H15O10P
Average Molecular Weight290.16 g/mol
Monoisotopic Molecular Weight290.04028367 Da
IUPAC Name[(2R,3R,4R,5S)-2,3,4,5,7-pentahydroxy-6-oxoheptyl] dihydrogen phosphate
CAS Number2646-35-7
Charge (physiological pH)-2
Hydrogen Bond Donor Count7
Hydrogen Bond Acceptor Count10
Rotatable Bond Count8
Topological Polar Surface Area185 Ų

The stereochemical properties of sedoheptulose 7-phosphate are particularly important for its recognition by enzymes such as transketolase and transaldolase, which act upon this molecule in the pentose phosphate pathway [2]. The specific spatial arrangement of hydroxyl groups allows for precise molecular recognition and orientation within enzyme active sites, facilitating the catalytic reactions necessary for carbohydrate metabolism [7] [12].

Isomerism and Conformational Dynamics

Sedoheptulose 7-phosphate exhibits complex isomerism and conformational dynamics that significantly influence its reactivity and biological function [10]. One of the most notable aspects of its isomerism is the existence of multiple anomeric forms, including α-pyranose, β-pyranose, α-furanose, β-furanose, and linear forms [12]. These forms exist in a dynamic equilibrium in solution, with the α-pyranose form being more abundant (approximately 16%) than the β-pyranose form (less than 1%) [12] [10].

The interconversion between these anomeric forms occurs via the open-chain form, which serves as an intermediate in the equilibrium [12]. This ring-chain tautomerism is essential for the molecule's biological activity, as different enzymes may preferentially bind to specific anomeric forms [10]. For instance, research has shown that sedoheptulose 7-phosphate cyclases such as 2-epi-5-epi-valiolone synthase (EEVS) and 2-epi-valiolone synthase (EVS) selectively bind different anomers of sedoheptulose 7-phosphate that correspond to the stereochemistry of their final products [10] [11].

The conformational dynamics of sedoheptulose 7-phosphate can be categorized into several key phenomena:

Type of IsomerismDescriptionRelative Abundance/Stability
Anomeric IsomerismExists as α and β anomers differing in the stereochemistry at the anomeric carbon (C2)α-pyranose (~16%) more abundant than β-pyranose (<1%) in aqueous solution
Ring Size IsomerismCan form both pyranose (6-membered) and furanose (5-membered) ring structuresPyranose forms predominate over furanose forms in aqueous solution
Conformational IsomerismPyranose rings can adopt different chair conformations; hydroxyl groups can have axial or equatorial orientationsConformations with equatorial hydroxyl groups generally more stable than axial orientations
TautomerismEquilibrium between cyclic hemiketal forms and the open-chain ketone formCyclic forms predominate in aqueous solution; open-chain form is a minor component but crucial for interconversion

The pyranose forms of sedoheptulose 7-phosphate can adopt different chair conformations, with the stability of these conformations influenced by the orientation of hydroxyl groups [13]. Conformations with equatorial hydroxyl groups are generally more stable than those with axial orientations due to reduced steric hindrance [13] [10]. These conformational preferences play a crucial role in determining the molecule's reactivity and binding affinity for enzymes.

Research on the conformational dynamics of sedoheptulose 7-phosphate has revealed that the interconversion between different forms is influenced by factors such as pH, temperature, and the presence of metal ions [13] [14]. These factors can shift the equilibrium between different anomeric forms and affect the molecule's reactivity in biological systems [10]. The understanding of these conformational dynamics has significant implications for elucidating the mechanisms of enzymes that utilize sedoheptulose 7-phosphate as a substrate [11] [12].

Spectroscopic Signatures and Crystallographic Data

Sedoheptulose 7-phosphate exhibits distinctive spectroscopic signatures that enable its identification and structural characterization [16]. Nuclear magnetic resonance (NMR) spectroscopy provides valuable information about the carbon skeleton and stereochemical arrangement of this molecule [16] [9]. The 13C NMR spectrum of sedoheptulose 7-phosphate shows characteristic signals for the ketone carbon (approximately 210 ppm), anomeric carbon (approximately 95-105 ppm), and other carbon atoms with attached hydroxyl groups (approximately 65-85 ppm) [16] [9]. These spectral features allow for the differentiation between anomeric forms and determination of ring size and configuration [16].

Mass spectrometry is another powerful technique for the analysis of sedoheptulose 7-phosphate [17]. In negative ion mode electrospray ionization mass spectrometry (ESI-MS), sedoheptulose 7-phosphate shows a characteristic [M-H]- peak at m/z 289, corresponding to the deprotonated molecular ion [17] [20]. Fragmentation patterns include characteristic fragment ions at m/z 212.3, 199.2, 141.0, and 97.0, which can be used for identification and quantification in biological samples [17] [20].

The spectroscopic signatures of sedoheptulose 7-phosphate can be summarized as follows:

Spectroscopic MethodKey CharacteristicsAnalytical Applications
Nuclear Magnetic Resonance (NMR)13C NMR shows characteristic signals for ketone carbon (~210 ppm), anomeric carbon (~95-105 ppm), and other carbon atoms with attached hydroxyl groups (~65-85 ppm)Differentiation between anomeric forms; determination of ring size and configuration
Mass Spectrometry (MS)Negative ion mode ESI-MS shows [M-H]- at m/z 289; characteristic fragment ions include m/z 212.3, 199.2, 141.0, and 97.0Identification and quantification in biological samples; monitoring of enzymatic reactions
Infrared Spectroscopy (IR)Strong absorption bands for O-H stretching (~3300-3500 cm-1), P-O stretching (~1000-1100 cm-1), and C=O stretching (~1720 cm-1)Functional group identification; hydrogen bonding pattern analysis
Ultraviolet-Visible Spectroscopy (UV-Vis)No significant absorption in the UV-visible range due to absence of chromophoresLimited applications due to lack of chromophores

Crystallographic studies have provided valuable insights into the three-dimensional structure of sedoheptulose 7-phosphate, particularly in the context of enzyme-substrate complexes [11] [14]. Sedoheptulose 7-phosphate forms crystalline structures as barium or lithium salts, which have been used for structural determination [15] [9]. The crystallographic data reveal that when bound to enzymes, sedoheptulose 7-phosphate coordinates with metal ions such as zinc (Zn2+) or cobalt (Co2+) via its C4 and C5 hydroxyl groups [11] [14].

The crystal structure of sedoheptulose 7-phosphate bound to the enzyme ValA (an EEVS from Streptomyces hygroscopicus) has been determined at 2.1 Å resolution, providing detailed information about the binding mode and interactions [11]. In this structure, the phosphate group of sedoheptulose 7-phosphate interacts with positively charged residues (lysine, arginine) in the enzyme binding site, while the hydroxyl groups form an extensive hydrogen bonding network [11] [14]. These interactions are critical for substrate recognition and catalysis.

The crystallographic data also reveal that different enzymes bind sedoheptulose 7-phosphate in distinct conformations [11] [12]. For example, EEVS and DDGS (desmethyl-4-deoxygadosol synthase) are proposed to bind the α-pyranose anomer of sedoheptulose 7-phosphate, while EVS binds the β-pyranose anomer [12] [11]. This selective binding of different anomeric forms explains how these enzymes can produce products with distinct stereochemistries from the same substrate [12].

XLogP3

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Wikipedia

Sedoheptulose 7-phosphate

Dates

Modify: 2023-08-15

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